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Compound of Interest

Compound Name: 6-Bromoquinoline

Cat. No.: B019933 Get Quote

An In-depth Overview of the Chemical Properties, Structure, Synthesis, and Biological Activity

of a Key Synthetic Intermediate.

Introduction
6-Bromoquinoline is a halogenated derivative of the heterocyclic aromatic compound,

quinoline. It serves as a versatile building block and key intermediate in the synthesis of a wide

range of biologically active molecules. Its presence in the core structure of various compounds

has been linked to significant pharmacological activities, making it a molecule of great interest

to researchers in medicinal chemistry and drug development. This technical guide provides a

detailed overview of the chemical properties, structure, synthesis, and known biological

activities of 6-bromoquinoline and its derivatives, with a focus on its potential applications in

oncology.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-bromoquinoline is presented in

the table below. These properties are essential for its handling, characterization, and

application in synthetic chemistry.
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Property Value

Molecular Formula C₉H₆BrN

Molecular Weight 208.05 g/mol [1]

IUPAC Name 6-bromoquinoline[1]

CAS Number 5332-25-2

Appearance Light yellow liquid or solid

Melting Point 19-24 °C[2][3][4]

Boiling Point 116 °C at 6 mmHg[2]

Density 1.538 - 1.55 g/mL at 25 °C[2]

Refractive Index n20/D 1.663

Solubility

Soluble in acetone, acetonitrile,

dichloromethane, ethyl acetate, and THF.[3][4]

[5]

SMILES String Brc1ccc2ncccc2c1

InChI Key IFIHYLCUKYCKRH-UHFFFAOYSA-N

Chemical Structure
6-Bromoquinoline consists of a quinoline ring system, which is a fusion of a benzene ring and

a pyridine ring. A bromine atom is substituted at the 6-position of this bicyclic heteroaromatic

structure.

Experimental Protocols
Synthesis of 6-Bromoquinoline via Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines. This protocol is

adapted for the synthesis of 6-bromoquinoline from p-bromoaniline.

Materials:
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p-Bromoaniline

Glycerol

Concentrated Sulfuric Acid

Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

Ferrous sulfate (optional, to moderate the reaction)

Sodium hydroxide solution (for work-up)

Toluene (for extraction)

Ice

Procedure:

In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel,

carefully add concentrated sulfuric acid to a mixture of p-bromoaniline and nitrobenzene.

Heat the mixture to approximately 140-145 °C.

Slowly add glycerol dropwise to the heated mixture. The reaction is exothermic and should

be controlled. The addition of ferrous sulfate can help to moderate the reaction.

After the addition of glycerol is complete, continue heating the reaction mixture at 140-145

°C for approximately 3 hours to ensure complete dehydration.

Allow the reaction mixture to cool down. Carefully pour the cooled mixture into ice water.

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH

is alkaline.

Extract the aqueous mixture with toluene.

Separate the organic layer and concentrate it under reduced pressure to obtain the crude

product.
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The crude 6-bromoquinoline can be purified by distillation under reduced pressure (150-

155 °C at 15 mmHg).

Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 6-bromoquinoline derivatives on

cancer cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7, SW480)

6-bromoquinoline derivative to be tested

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours

to allow for cell attachment.

Prepare serial dilutions of the 6-bromoquinoline derivative in the cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of the test compound. Include a vehicle control (e.g., DMSO).

Incubate the plates for a specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will

reduce the yellow MTT to purple formazan crystals.
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Remove the medium and add DMSO to each well to dissolve the formazan crystals.

Measure the absorbance of the solution in each well using a microplate reader at a

wavelength of 570 nm.

The percentage of cell viability is calculated relative to the vehicle control, and the IC50

value (the concentration of the compound that inhibits 50% of cell growth) can be

determined.

Biological Activity and Signaling Pathways
While direct biological activity data for unsubstituted 6-bromoquinoline is limited in publicly

available literature, numerous studies have highlighted the significant anticancer potential of its

derivatives. These compounds have been shown to exhibit cytotoxic activity against a range of

cancer cell lines.

Anticancer Activity of 6-Bromoquinoline Derivatives
The following table summarizes the in-vitro cytotoxic activity (IC50 values) of various 6-bromo-

substituted quinoline and quinazoline derivatives against several human cancer cell lines.

Compound Class Cancer Cell Line IC50 (µM)

6-Bromo-2-mercapto-3-

phenylquinazolin-4(3H)-one
MCF-7 (Breast) 15.85 ± 3.32

SW480 (Colon) 17.85 ± 0.92

6-Bromo-5-nitroquinoline HT29 (Colon) Lower than 5-FU

5,7-Dibromo-8-

hydroxyquinoline
C6 (Glioblastoma) 6.7

HeLa (Cervical) 10.2

HT29 (Colon) 8.9

Note: Lower IC50 values indicate higher cytotoxic potency. 5-FU (5-Fluorouracil) is a standard

chemotherapeutic agent.
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The data suggests that the 6-bromoquinoline scaffold is a promising starting point for the

development of novel anticancer agents. The cytotoxic effects of these derivatives are often

attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in

cancer progression.

Inhibition of Signaling Pathways
Quinoline derivatives have been extensively investigated as inhibitors of various protein

kinases that are crucial for cancer cell growth, proliferation, and survival. Two of the most

critical signaling pathways implicated are the PI3K/Akt/mTOR and the EGFR pathways.

PI3K/Akt/mTOR Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is

a central regulator of cell metabolism, growth, and survival.[6][7] Its dysregulation is a common

feature in many cancers, making it an attractive target for therapeutic intervention.[6] While

direct evidence for 6-bromoquinoline is pending, its structural similarity to known kinase

inhibitors suggests it may also target components of this pathway.[8]
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Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-
bromoquinoline derivatives.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation,

triggers a cascade of downstream signaling events leading to cell proliferation, survival, and

migration.[9][10] Overexpression or mutation of EGFR is common in various cancers, making it

a key therapeutic target.[9] Several 4-anilinoquinazoline derivatives, which share a similar
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heterocyclic core with quinolines, are known EGFR inhibitors.[10] Molecular docking studies

suggest that 6-bromo-quinazoline derivatives can also bind to the EGFR active site, thereby

inhibiting its activity.[8]
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Caption: Simplified EGFR signaling pathway and its inhibition by 6-bromoquinoline
derivatives.

Conclusion
6-Bromoquinoline is a valuable synthetic intermediate with a chemical structure that lends

itself to the development of novel therapeutic agents. While the biological activities of the

parent compound are not extensively documented, its derivatives have demonstrated

significant potential as anticancer agents, primarily through the inhibition of key signaling

pathways such as PI3K/Akt/mTOR and EGFR. The information provided in this technical guide,
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including chemical properties, synthesis protocols, and biological activity data, serves as a

comprehensive resource for researchers and scientists in the field of drug discovery and

development, facilitating further exploration of the therapeutic potential of the 6-
bromoquinoline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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